PyOxim
Overview
Description
PyOxim is a novel reagent that mediates coupling reactions with efficiencies superior to HATU and PyBOP and comparable to COMU12. It has excellent solubility in DMF and is stable in solution under an inert atmosphere for two days12. It is also a cost-effective coupling reagent that combines the advantages of Oxyma Pure-based reagents with those of phosphonium coupling reagents1.
Synthesis Analysis
PyOxim is ideal for fragment condensation and synthesis of cyclic peptides as the reagent cannot cause guanidinylation1. It mediates coupling with superior efficiency to PyBOP, TBTU, and HCTU1.
Molecular Structure Analysis
The molecular formula of PyOxim is C₁₇H₂₉F₆N₅O₃P₂ and its molecular weight is 527.38 g/mol3.
Chemical Reactions Analysis
PyOxim mediates coupling reactions with low racemization or epimerization1. It is ideal for fragment condensation and synthesis of cyclic peptides1.
Physical And Chemical Properties Analysis
PyOxim is a white to off-white powder2. It is soluble in DMF2.
Scientific Research Applications
Phage Therapy for Staphylococcus aureus Infections : A study by Berryhill et al. (2021) explored the use of a phage, PYOSa, in combination with antibiotics to treat Staphylococcus aureus infections. This approach addressed the limitation of PYOSa alone in eliminating S. aureus populations, demonstrating the potential of combined phage and antibiotic therapy (Berryhill et al., 2021).
Detection of Pseudomonas aeruginosa Metabolite : Zukovskaja et al. (2017) demonstrated the detection of PYO in water and saliva using surface-enhanced Raman spectroscopy (SERS). This technique allows for non-invasive detection, highlighting its potential in diagnosing life-threatening Pseudomonas infections (Zukovskaja et al., 2017).
Electrochemical Surface-Enhanced Raman Spectroscopy of PYO : Do et al. (2019) utilized a combination of SERS and voltammetry to study PYO secreted by Pseudomonas aeruginosa communities. This method provided insights into the molecular redox behavior of PYO, which is crucial for understanding infection-related virulence mechanisms (Do et al., 2019).
Cytotoxic Effects on Cancer Cell Lines : Studies by Moayedi et al. (2018) and Zhao et al. (2014) investigated the cytotoxic effects of PYO on human pancreatic and hepatoma cancer cell lines. These studies provide insights into the potential use of PYO as an anti-tumor agent, highlighting its ability to induce apoptosis and inhibit cell proliferation (Moayedi et al., 2018); (Zhao et al., 2014).
Detection of PYO in Clinical Samples : Buzid et al. (2016) optimized a procedure for the simultaneous detection of multiple Pseudomonas aeruginosa signaling molecules, including PYO, in clinical samples. This development aids early detection and management of infections caused by this pathogen (Buzid et al., 2016).
Safety And Hazards
Future Directions
Please note that this information is based on the available resources and may not include the most recent research findings.
properties
IUPAC Name |
[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O3P.F6P/c1-2-24-17(23)16(15-18)19-25-26(20-9-3-4-10-20,21-11-5-6-12-21)22-13-7-8-14-22;1-7(2,3,4,5)6/h2-14H2,1H3;/q+1;-1/b19-16+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWDVLFMPFUBDV-PXMDEAMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O[P+](N1CCCC1)(N2CCCC2)N3CCCC3)/C#N.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29F6N5O3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PyOxim | |
CAS RN |
153433-21-7 | |
Record name | [(E)-(1-cyano-2-oxobutylidene)amino]oxy-tripyrrolidin-1-ylphosphanium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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